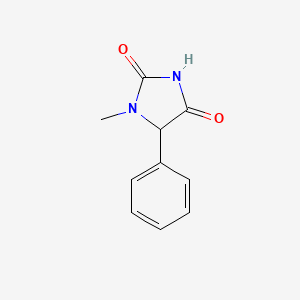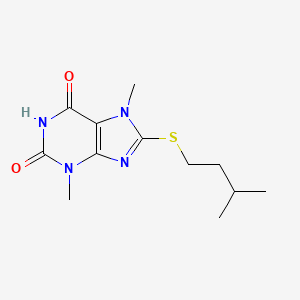
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-(Allyloxy)benzyliden)hydrazino)-N-(3,4-dichlorphenyl)-2-oxoacetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie der pharmazeutischen Chemie, den Materialwissenschaften und der Industriechemie. Diese Verbindung weist eine einzigartige Struktur auf, die eine Allyloxygruppe, eine Benzyliden-Einheit und eine Dichlorphenylgruppe umfasst, was sie für Forscher interessant macht, die neue chemische Einheiten mit unterschiedlichen Funktionalitäten erforschen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-(3-(Allyloxy)benzyliden)hydrazino)-N-(3,4-dichlorphenyl)-2-oxoacetamid umfasst typischerweise mehrere Schritte:
-
Bildung des Benzylidenhydrazin-Zwischenprodukts
Ausgangsstoffe: 3-(Allyloxy)benzaldehyd und Hydrazinhydrat.
Reaktionsbedingungen: Die Reaktion wird in Ethanol unter Rückflussbedingungen durchgeführt, um das Benzylidenhydrazin-Zwischenprodukt zu bilden.
-
Kupplung mit Dichlorphenyloxooacetamid
Ausgangsstoffe: Das Benzylidenhydrazin-Zwischenprodukt und N-(3,4-dichlorphenyl)-2-oxoacetamid.
Reaktionsbedingungen: Die Kupplungsreaktion wird typischerweise in Gegenwart einer Base wie Triethylamin in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt.
Industrielle Produktionsmethoden
Für die Produktion im industriellen Maßstab kann die Synthese optimiert werden, um die Ausbeute zu verbessern und die Kosten zu senken. Dies könnte Folgendes beinhalten:
Kontinuierliche Fließsynthese: Verwendung von kontinuierlichen Fließreaktoren zur Steigerung der Reaktionsleistung und Skalierbarkeit.
Katalyse: Einsatz von Katalysatoren zur Senkung der Reaktionstemperaturen und Erhöhung der Reaktionsgeschwindigkeit.
Reinigung: Implementierung fortschrittlicher Reinigungsverfahren wie Kristallisation oder Chromatographie, um Produkte mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
-
Oxidation
Reagenzien: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Bedingungen: Typischerweise in wässrigen oder organischen Lösungsmitteln unter kontrollierten Temperaturen durchgeführt.
Produkte: Die Oxidation der Allyloxygruppe kann zur Bildung der entsprechenden Aldehyde oder Carbonsäuren führen.
-
Reduktion
Reagenzien: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Bedingungen: In inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.
Produkte: Die Reduktion der Benzyliden-Einheit kann zu den entsprechenden Hydrazinderivaten führen.
-
Substitution
Reagenzien: Nukleophile wie Amine oder Thiole.
Bedingungen: Typischerweise in polaren Lösungsmitteln bei erhöhten Temperaturen durchgeführt.
Produkte: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einbringen und so seine chemische Vielfalt erweitern.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann als Ligand in der Übergangsmetallkatalyse verwendet werden, wodurch verschiedene organische Transformationen ermöglicht werden.
Materialwissenschaften: Ihre einzigartige Struktur macht sie zu einem Kandidaten für die Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften.
Biologie
Enzyminhibition: Potenzieller Einsatz als Inhibitor für bestimmte Enzyme, Unterstützung bei der Untersuchung von Enzymmechanismen und der Medikamentenentwicklung.
Biokonjugation: Die Verbindung kann für Bildgebungs- oder therapeutische Zwecke an Biomoleküle konjugiert werden.
Medizin
Medikamentenentwicklung: Erforschung als Leitverbindung für die Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.
Antimikrobielle Aktivität: Potenzieller Einsatz als antimikrobielles Mittel aufgrund seiner einzigartigen strukturellen Merkmale.
Industrie
Polymersynthese: Verwendung bei der Synthese von Polymeren mit spezifischen Eigenschaften für industrielle Anwendungen.
Beschichtungen und Klebstoffe: Ihre chemischen Eigenschaften machen sie für den Einsatz in Hochleistungsbeschichtungen und Klebstoffen geeignet.
Wirkmechanismus
Der Mechanismus, durch den 2-(2-(3-(Allyloxy)benzyliden)hydrazino)-N-(3,4-dichlorphenyl)-2-oxoacetamid seine Wirkungen entfaltet, hängt von seiner Anwendung ab:
Enzyminhibition: Die Verbindung kann an die aktive Stelle von Enzymen binden, den Zugang des Substrats blockieren und die Enzymaktivität hemmen.
Rezeptorbindung: Sie kann mit spezifischen Rezeptoren auf Zelloberflächen interagieren und so zelluläre Signalwege modulieren.
Chemische Reaktivität: Ihre reaktiven funktionellen Gruppen ermöglichen die Teilnahme an verschiedenen chemischen Reaktionen, was zur Bildung neuer Verbindungen mit gewünschten Eigenschaften führt.
Wirkmechanismus
The mechanism by which 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Chemical Reactivity: Its reactive functional groups allow it to participate in various chemical reactions, leading to the formation of new compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2-(3-(Methoxy)benzyliden)hydrazino)-N-(3,4-dichlorphenyl)-2-oxoacetamid: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Allyloxygruppe.
2-(2-(3-(Ethoxy)benzyliden)hydrazino)-N-(3,4-dichlorphenyl)-2-oxoacetamid: Enthält eine Ethoxygruppe, die unterschiedliche Reaktivität und Eigenschaften bietet.
2-(2-(3-(Propoxy)benzyliden)hydrazino)-N-(3,4-dichlorphenyl)-2-oxoacetamid: Besitzt eine Propoxygruppe, die sich auf ihre Löslichkeit und biologische Aktivität auswirken kann.
Einzigartigkeit
Das Vorhandensein der Allyloxygruppe in 2-(2-(3-(Allyloxy)benzyliden)hydrazino)-N-(3,4-dichlorphenyl)-2-oxoacetamid verleiht im Vergleich zu seinen Analogen einzigartige Reaktivität und potenzielle biologische Aktivität. Diese strukturelle Variation kann zu Unterschieden in der Art und Weise führen, wie die Verbindung mit biologischen Zielen interagiert und an chemischen Reaktionen teilnimmt, was sie zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
CAS-Nummer |
357267-22-2 |
|---|---|
Molekularformel |
C18H15Cl2N3O3 |
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-2-8-26-14-5-3-4-12(9-14)11-21-23-18(25)17(24)22-13-6-7-15(19)16(20)10-13/h2-7,9-11H,1,8H2,(H,22,24)(H,23,25)/b21-11+ |
InChI-Schlüssel |
UMZDIPZQJVKLOO-SRZZPIQSSA-N |
Isomerische SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007992.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007995.png)


![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12008023.png)

![2-[2-(Benzylamino)-2-oxoethyl]acrylic acid](/img/structure/B12008026.png)


![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B12008077.png)

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)
